molecular formula C15H21NO2 B8679967 2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one CAS No. 88532-24-5

2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one

Katalognummer: B8679967
CAS-Nummer: 88532-24-5
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: JVYAYKWJEABVTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one is a chemical compound with the molecular formula C15H21NO2. It is a derivative of piperidinone, a six-membered heterocyclic compound containing a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Vorbereitungsmethoden

The synthesis of 2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, resulting in the formation of 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and subjected to oximation with hydroxylamine hydrochloride to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The compound may bind to active sites of enzymes, blocking their activity, or interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects and therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one can be compared with other piperidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

88532-24-5

Molekularformel

C15H21NO2

Molekulargewicht

247.33 g/mol

IUPAC-Name

2-[(4-methoxyphenyl)methyl]-3,3-dimethylpiperidin-4-one

InChI

InChI=1S/C15H21NO2/c1-15(2)13(16-9-8-14(15)17)10-11-4-6-12(18-3)7-5-11/h4-7,13,16H,8-10H2,1-3H3

InChI-Schlüssel

JVYAYKWJEABVTG-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(NCCC1=O)CC2=CC=C(C=C2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.